

"Disperse Yellow 3" absorption and emission spectra

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An In-depth Technical Guide to the Photophysical Properties of Disperse Yellow 3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Yellow 3 (C.I. 11855; CAS No. 2832-40-8) is a monoazo dye characterized by its 4-(2-Hydroxy-5-methylphenylazo)acetanilide structure.[1] Primarily utilized in the textile industry for dyeing synthetic fibers such as polyester, nylon, and cellulose acetate, it also finds applications in coloring plastics, sheepskins, and furs.[2][3] As an azo dye, its vibrant color is a result of the conjugated system and the π - π * electronic transitions within the molecule.[4] While its primary application is industrial, its interactions with biological systems and potential use in staining and as a molecular probe are of interest to the research community.[5] This guide provides a detailed overview of its known spectral properties and standardized protocols for their determination.

Core Photophysical & Chemical Properties

The photophysical characteristics of a dye are fundamental to understanding its behavior and potential applications. Below is a summary of the key properties of **Disperse Yellow 3**. It is important to note that comprehensive, peer-reviewed data on its emission properties are not readily available in the public domain.



Property	Value	Solvent/Conditions	Reference
Chemical Formula	C15H15N3O2	N/A	[6]
Molecular Weight	269.30 g/mol	N/A	[6]
Appearance	Brownish-yellow powder	Solid state	
Solubility	Soluble in acetone, ethanol, benzene; Low solubility in water	Standard temperature and pressure	[7]
Absorption Maximum (λmax)	357 nm	Ethanol and water	[1]
Molar Absorptivity (ε)	≥6500 L·mol ⁻¹ ·cm ⁻¹	at 354-360 nm in ethanol and water (0.02 g/L)	[1]
Emission Maximum (λem)	Data not readily available; requires experimental determination.	To be determined	N/A
Fluorescence Quantum Yield (Φf)	Data not readily available; requires experimental determination.	To be determined	N/A
Fluorescence Lifetime (τ)	Data not readily available; requires experimental determination.	To be determined	N/A

Experimental Protocols

Detailed and standardized methodologies are crucial for obtaining reproducible and comparable data. The following sections outline the protocols for measuring the absorption and emission spectra of **Disperse Yellow 3**.



Absorption Spectroscopy

This protocol details the measurement of the absorption spectrum to determine the wavelength of maximum absorption (λ max) and the molar extinction coefficient (ϵ).

3.1.1 Materials and Equipment

- **Disperse Yellow 3** (powder form)
- Spectroscopic grade solvent (e.g., ethanol, methanol, or acetone)
- Analytical balance
- Volumetric flasks and pipettes
- Quartz cuvettes (1 cm path length)
- Dual-beam UV-Visible spectrophotometer

3.1.2 Procedure

- Stock Solution Preparation: Accurately weigh a small amount of **Disperse Yellow 3** and dissolve it in the chosen spectroscopic grade solvent to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
- Serial Dilutions: Prepare a series of dilutions from the stock solution to identify a
 concentration that yields a maximum absorbance between 0.5 and 1.0. This range ensures
 the measurement is within the linear range of the Beer-Lambert law.
- Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes to ensure a stable output.
- Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference blank. Place it in the spectrophotometer and record a baseline spectrum across the desired wavelength range (e.g., 250-600 nm). This baseline will be subtracted from the sample spectra.



- Sample Measurement: Rinse the sample cuvette with a small amount of the diluted dye solution before filling it approximately three-quarters full. Ensure there are no air bubbles. Carefully wipe the optical surfaces of the cuvette with a lint-free cloth.
- Data Acquisition: Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum. The wavelength at which the highest absorbance is recorded is the λmax.
- Molar Absorptivity Calculation: Using the Beer-Lambert law (A = εcl), calculate the molar absorptivity (ε), where A is the absorbance at λmax, c is the molar concentration of the sample, and I is the path length of the cuvette (typically 1 cm).

Fluorescence Spectroscopy

This protocol outlines the procedure for measuring the fluorescence emission and excitation spectra, which are necessary for determining the emission maximum (λem), quantum yield, and fluorescence lifetime.

3.2.1 Materials and Equipment

- Sample solutions prepared as in section 3.1.2 (typically more dilute than for absorption)
- Fluorescence standard with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄)
- Spectrofluorometer with excitation and emission monochromators
- Quartz fluorescence cuvettes (four-sided polished)

3.2.2 Procedure for Emission and Excitation Spectra

- Instrument Setup: Turn on the spectrofluorometer and allow the xenon lamp to stabilize.
- Excitation Spectrum:
 - Set the emission monochromator to the estimated emission maximum (if unknown, this can be found by first running a broad emission scan).



- Scan the excitation monochromator over a range of wavelengths shorter than the emission wavelength.
- The resulting spectrum will show the efficiency of different excitation wavelengths and should resemble the absorption spectrum. The peak of this spectrum confirms the optimal excitation wavelength.

Emission Spectrum:

- Set the excitation monochromator to the λmax determined from the absorption or excitation spectrum (e.g., 357 nm).
- Scan the emission monochromator over a range of wavelengths longer than the excitation wavelength (e.g., 370-700 nm).
- The wavelength at the peak of the emission spectrum is the λem.

3.2.3 Procedure for Quantum Yield (Relative Method)

- Measure Absorbance: Measure the absorbance of both the Disperse Yellow 3 solution and the quantum yield standard at the same excitation wavelength. The absorbance values should be kept low (< 0.1) to avoid inner filter effects.
- Measure Emission Spectra: Record the fluorescence emission spectrum for both the sample and the standard, using the same excitation wavelength and instrument settings.
- Integrate Emission Intensity: Calculate the integrated area under the emission curves for both the sample and the standard.
- Calculate Quantum Yield (Φf): Use the following equation: Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where:
 - I is the integrated emission intensity.
 - A is the absorbance at the excitation wavelength.
 - on is the refractive index of the solvent.

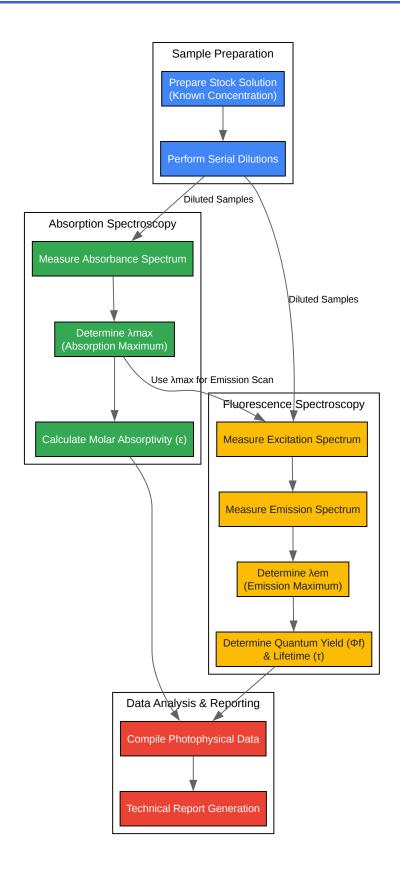


• std refers to the standard, and sample refers to **Disperse Yellow 3**.

Visualization of Experimental Workflow

The logical flow of experiments for characterizing the photophysical properties of a dye like **Disperse Yellow 3** is crucial for systematic research. The following diagram illustrates this workflow.





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Caption: Workflow for Photophysical Characterization of **Disperse Yellow 3**.



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